molecular formula C7H11N3 B593807 (1-Cyclopropyl-1H-imidazol-5-yl)methanamine CAS No. 1227465-77-1

(1-Cyclopropyl-1H-imidazol-5-yl)methanamine

Cat. No.: B593807
CAS No.: 1227465-77-1
M. Wt: 137.186
InChI Key: XKXFDQDBERIAIP-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-1H-imidazol-5-yl)methanamine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which is further connected to a methanamine group. The empirical formula for this compound is C7H13N3, and it is often studied in its dihydrochloride form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-1H-imidazol-5-yl)methanamine can be achieved through several methods. Common synthetic routes include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of alpha halo-ketones, amino nitriles, and other reagents under specific reaction conditions to form the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-1H-imidazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .

Major Products

Scientific Research Applications

(1-Cyclopropyl-1H-imidazol-5-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Cyclopropyl-1H-imidazol-5-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3-cyclopropylimidazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-3-7-4-9-5-10(7)6-1-2-6/h4-6H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXFDQDBERIAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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